4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Catalog No.
S809302
CAS No.
1159512-69-2
M.F
C9H5BrF3N
M. Wt
264.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(trifluoromethyl)phenylacetonitrile

CAS Number

1159512-69-2

Product Name

4-Bromo-3-(trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H5BrF3N

Molecular Weight

264.04 g/mol

InChI

InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2

InChI Key

RGGFAFIBVXMQSY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br

Building Block for Complex Molecules

BTCPAN's structure, featuring a bromine and a trifluoromethyl group attached to a benzene ring linked to an acetonitrile moiety, makes it a versatile building block for synthesizing more complex organic molecules. The presence of these functional groups allows for further chemical transformations, enabling the creation of diverse structures with desired properties. For instance, BTCPAN can be employed as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other functional organic compounds [1].

Here are some examples of scientific research where BTCPAN is used as a building block:

  • Synthesis of pharmaceuticals: BTCPAN can serve as a starting material for the development of novel therapeutic agents. By incorporating BTCPAN into a drug molecule, researchers can potentially modulate its biological activity and improve its efficacy [1].
  • Development of agrochemicals: The unique properties of BTCPAN can be harnessed to design new agrochemicals with enhanced potency and selectivity. This can lead to the creation of more effective pesticides and herbicides for improved crop protection [1].

[1] Several commercial suppliers like Sigma-Aldrich and Smolecule offer BTCPAN, highlighting its role as a useful intermediate in organic synthesis

Studies on Reactivity and Functionalization

The presence of the reactive bromine and trifluoromethyl groups in BTCPAN makes it an interesting molecule for research on reactivity and functionalization. Scientists can explore how these functional groups interact with other chemicals and how they can be selectively modified to achieve desired outcomes. This knowledge can be valuable for developing new synthetic methods and improving the efficiency of organic reactions [2, 3].

Here are some specific research areas where BTCPAN's reactivity is being investigated:

  • C-Br bond cleavage: The carbon-bromine (C-Br) bond in BTCPAN is susceptible to cleavage under certain reaction conditions. Studying this process can provide insights into methods for introducing new functional groups at the site of the bromine atom [2].
  • Trifluoromethyl group modification: The trifluoromethyl group (CF3) in BTCPAN can be a valuable functional group for modulating the properties of a molecule. Research on the selective modification of the CF3 group in BTCPAN can lead to the development of new strategies for fine-tuning the properties of organic compounds [3].

[2] Wu et al. (2013) reported a study on the C-Br bond cleavage of BTCPAN using palladium catalysis

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is a synthetic organic compound with the molecular formula C₉H₅BrF₃N and a molecular weight of 264.04 g/mol. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile functional group. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.

There is no current information available on the specific mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile.

Due to the lack of specific data, it is advisable to handle this compound with caution, assuming similar properties to other arylacetonitriles. These can include:

  • Mild toxicity: Arylacetonitriles may cause irritation upon contact with skin or eyes and inhalation issues [].
  • Low flammability: While not readily flammable, they can burn if exposed to high heat [].
, showcasing its versatility:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction to yield various products, altering its functional groups and properties.
  • Coupling Reactions: This compound can participate in coupling reactions, which are essential in the synthesis of complex organic molecules.

Several synthetic methods have been developed for the preparation of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile:

  • Bromination of Trifluoromethylphenylacetonitrile: The introduction of the bromine atom can be achieved through electrophilic bromination reactions.
  • Nitrile Formation: The acetonitrile group can be synthesized from corresponding carboxylic acids or aldehydes through dehydration processes.
  • Multistep Synthesis: A combination of various organic reactions, including Friedel-Crafts acylation followed by nitrile formation, can be employed to yield this compound efficiently .

4-Bromo-3-(trifluoromethyl)phenylacetonitrile has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals due to its ability to modify biological activity through structural variations.
  • Research Tool: The compound is utilized in proteomics research for studying protein interactions and functions .
  • Agricultural Chemicals: Its unique properties make it a candidate for developing agrochemicals, particularly herbicides and pesticides.

Several compounds share structural similarities with 4-Bromo-3-(trifluoromethyl)phenylacetonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)phenylacetonitrileTrifluoromethyl group on phenyl ringLacks bromine substitution
3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrileContains both bromine and chlorineDifferent halogen combinations
2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrileVariation in position of bromineDifferent substitution pattern

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. The presence of different halogens and functional groups allows for diverse applications in synthetic chemistry and medicinal development.

Vibrational Spectroscopy Profiling

Fourier Transform Infrared Band Assignment for Functional Groups

The infrared spectroscopic analysis of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile reveals several characteristic absorption bands that provide definitive structural information. The most prominent feature is the nitrile stretching vibration at approximately 2240 cm⁻¹, which appears as a sharp, intense band characteristic of the carbon-nitrogen triple bond [2]. This frequency is consistent with aromatic nitriles, where conjugation with the benzene ring slightly lowers the stretching frequency compared to aliphatic nitriles.

The trifluoromethyl group manifests through multiple characteristic bands in the infrared spectrum. The carbon-fluorine stretching vibrations appear as very strong absorptions in the 1100-1200 cm⁻¹ region [3]. These bands typically show complex splitting patterns due to the presence of three equivalent C-F bonds in the CF₃ group. The antisymmetric CF₃ stretching mode appears around 1150-1200 cm⁻¹ with strong intensity, while the symmetric CF₃ stretching mode is observed at 730-750 cm⁻¹ with medium intensity [3] [4].

A particularly diagnostic band for trifluoromethyl-substituted aromatic compounds is the C-CF₃ stretching vibration at approximately 1320 cm⁻¹ [3]. This frequency appears with very strong intensity in the infrared spectrum and arises from strong mixing of the C-CF₃ stretching mode with other vibrational modes including C-C stretching, C-H in-plane bending, and CF₃ deformation modes.

The aromatic ring vibrations are represented by several bands in the spectrum. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [2] [5]. Aromatic C=C stretching vibrations are observed in the 1600-1680 cm⁻¹ region, appearing as medium to strong intensity bands characteristic of substituted benzene rings [5].

The carbon-bromine stretching vibration appears as a medium intensity band in the 500-700 cm⁻¹ region [6]. This relatively low frequency is characteristic of the heavy bromine atom and the polar nature of the C-Br bond.

Fourier Transform Raman Analysis of Molecular Vibrations

Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The nitrile stretching vibration at 2240 cm⁻¹ appears as a sharp, intense band in the Raman spectrum, confirming the presence of the acetonitrile moiety [7] [8].

The trifluoromethyl group shows distinct Raman activity patterns. The symmetric CF₃ stretching mode at 730-750 cm⁻¹ exhibits strong intensity in the Raman spectrum, in contrast to its medium intensity in the infrared [7] [8]. This is consistent with the symmetric nature of this vibration, which is more Raman-active than infrared-active. The antisymmetric CF₃ stretching modes at 1150-1200 cm⁻¹ also show strong Raman intensity.

The CF₃ deformation modes are well-characterized in the Raman spectrum. The symmetric CF₃ deformation appears at 290-340 cm⁻¹ with medium intensity and is polarized in the Raman spectrum [3]. The CF₃ rocking modes are observed in the 200-300 cm⁻¹ region, with the perpendicular rocking mode typically appearing at higher frequency than the parallel rocking mode [3].

The aromatic ring breathing mode appears as a strong band in the Raman spectrum around 1000-1040 cm⁻¹ [3]. This mode is characteristic of substituted benzene rings and provides information about the electronic effects of the substituents. The trigonal C-C-C in-plane bending mode appears around 800-820 cm⁻¹ with medium intensity, and its frequency is sensitive to the position and nature of the substituents [3].

Multinuclear Nuclear Magnetic Resonance Spectroscopic Studies

Proton and Carbon-13 Chemical Shift Correlations

The ¹H NMR spectrum of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile exhibits characteristic aromatic proton signals in the 7.0-8.0 ppm region [9] [10]. The substitution pattern creates a distinctive splitting pattern for the aromatic protons. H-6 appears as a doublet at 7.8-8.0 ppm with a coupling constant of approximately 8.2 Hz, coupling with the adjacent H-5 proton. H-5 appears as a doublet at 7.6-7.8 ppm with the same coupling constant, while H-2 appears as a singlet at 7.4-7.6 ppm due to the absence of adjacent protons.

The methylene protons of the acetonitrile group appear as a singlet at approximately 3.7 ppm, characteristic of benzylic protons adjacent to an electron-withdrawing nitrile group [11] [12].

The ¹³C NMR spectrum provides detailed information about the carbon framework. The nitrile carbon appears as a characteristic signal at 117-119 ppm [9] [10]. The aromatic carbons span the range 125-135 ppm, with specific assignments dependent on the electronic effects of the substituents. The quaternary carbon bearing the trifluoromethyl group appears as a characteristic quartet at 122-124 ppm due to coupling with the three equivalent fluorine atoms, with a coupling constant of approximately 34 Hz [13].

The methylene carbon of the acetonitrile group appears at 22-25 ppm, while the aromatic quaternary carbons bearing the bromine and trifluoromethyl substituents appear in the 138-142 ppm region [14] [12].

Fluorine-19 Nuclear Magnetic Resonance for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is particularly valuable for characterizing the trifluoromethyl group in this compound. The CF₃ group appears as a sharp singlet at approximately -62.5 ppm relative to CFCl₃ [13] [15]. This chemical shift is characteristic of aromatic trifluoromethyl groups and falls within the expected range of -60 to -70 ppm for such substituents.

The ¹⁹F NMR chemical shift is sensitive to the electronic environment of the trifluoromethyl group. In 4-Bromo-3-(trifluoromethyl)phenylacetonitrile, the presence of both electron-withdrawing (bromine and acetonitrile) and electron-donating effects influences the precise chemical shift position [13]. The signal appears as a singlet due to the rapid rotation of the CF₃ group around the C-CF₃ bond, which averages the chemical shifts of the three fluorine atoms.

The integration of the ¹⁹F NMR signal confirms the presence of three equivalent fluorine atoms, consistent with the trifluoromethyl group structure. The signal intensity is high due to the favorable nuclear properties of ¹⁹F, including its high gyromagnetic ratio and 100% natural abundance [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 264, corresponding to the molecular weight of C₉H₅BrF₃N [6]. This peak typically shows weak to medium intensity due to the stability of the molecular ion in electron impact ionization.

The base peak commonly appears at m/z 185, corresponding to the loss of bromine from the molecular ion [M-Br]⁺ [6]. This fragmentation is characteristic of brominated aromatic compounds, where the C-Br bond is readily cleaved under electron impact conditions due to the relatively low bond dissociation energy.

Another significant fragment appears at m/z 195, corresponding to the loss of the trifluoromethyl group [M-CF₃]⁺ [6]. This fragmentation pattern is characteristic of trifluoromethyl-substituted aromatic compounds, where the CF₃ group can be eliminated as a neutral species.

The fragment at m/z 223 results from the loss of the acetonitrile side chain [M-CH₂CN]⁺ [6]. This fragmentation is typical of phenylacetonitrile derivatives, where the benzylic bond is cleaved to eliminate the acetonitrile group.

The aromatic fragment at m/z 157 corresponds to the substituted benzene ring system after loss of the acetonitrile group and represents a stable aromatic cation [6]. This fragment provides information about the substitution pattern on the aromatic ring.

The fragmentation pattern follows typical mechanisms for aromatic nitriles, including alpha-cleavage adjacent to the nitrile group, loss of neutral molecules such as HCN (m/z 237), and rearrangement processes that lead to the formation of stable aromatic fragments [6] [16].

Isotope patterns in the mass spectrum provide additional structural confirmation. The presence of bromine creates a characteristic M+2 isotope pattern with approximately equal intensity for the M and M+2 peaks due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes [6].

XLogP3

3.2

Dates

Last modified: 08-16-2023

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